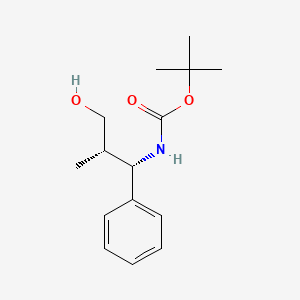

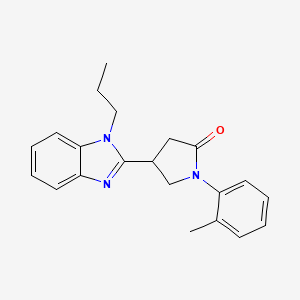

(2S,3S)-2-甲基-3-(叔丁氧羰基氨基)-3-苯基-1-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

The compound “(2S,3S)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane” has a purity of >98.0% (GC), a molecular formula of C15H21NO3, a molecular weight of 263.34, and appears as a white to almost white powder or crystal. It has a melting point of 125.0 to 129.0 °C and is soluble in methanol .科学研究应用

Agricultural Chemistry

Application Summary

Chiral compounds like EN300-12449932 are also used in the synthesis of agrochemicals, where the chirality of the active ingredient can affect the safety and efficacy of pesticides or herbicides.

Methods of Application

The compound can be used to synthesize chiral pesticides that are more selective in their mode of action, reducing harm to non-target organisms.

Results Summary

Field studies and bioassays are conducted to determine the compound’s effectiveness and environmental impact, focusing on parameters like LD50, biodegradability, and toxicity to non-target species.

This analysis provides a broad overview of the potential applications of tert-butyl N-[(1S,2S)-3-hydroxy-2-methyl-1-phenylpropyl]carbamate . For detailed experimental procedures and quantitative data, consulting peer-reviewed scientific publications or technical documents would be necessary .

DNA-Compatible Reactions

Application Summary

The compound’s functional groups are compatible with DNA, making it suitable for use in DNA-encoded library (DEL) synthesis, a technology used in high-throughput drug discovery.

Methods of Application

EN300-12449932

can be reacted with DNA-tagged molecules in a way that allows for the selective formation of products without damaging the DNA.

Results Summary

The success of DEL synthesis is evaluated by the yield and purity of the DNA-conjugated products, as well as their suitability for subsequent biological assays.

These applications demonstrate the versatility of tert-butyl N-[(1S,2S)-3-hydroxy-2-methyl-1-phenylpropyl]carbamate in various scientific fields. For detailed experimental procedures and quantitative data, consulting peer-reviewed scientific publications or technical documents would be necessary .

Chiral Separation Technologies

Application Summary

The compound can be applied in chiral separation technologies to resolve racemic mixtures into individual enantiomers, which is essential for the production of enantiopure compounds.

Methods of Application

It may be used to create or improve chiral stationary phases in chromatographic techniques or as a chiral selector in capillary electrophoresis.

Results Summary

The efficiency of these technologies is measured by the resolution, selectivity, and recovery rate of the separated enantiomers.

These additional applications highlight the broad utility of tert-butyl N-[(1S,2S)-3-hydroxy-2-methyl-1-phenylpropyl]carbamate in various scientific and industrial fields. For detailed experimental procedures and quantitative data, consulting peer-reviewed scientific publications or technical documents would be necessary .

安全和危害

属性

IUPAC Name |

tert-butyl N-[(1S,2S)-3-hydroxy-2-methyl-1-phenylpropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,11,13,17H,10H2,1-4H3,(H,16,18)/t11-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXVUEQGJZPUQE-YPMHNXCESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2778603.png)

![(Z)-6-(2-chlorobenzyl)-2-(thiophen-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2778604.png)

![Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate](/img/structure/B2778608.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone](/img/structure/B2778610.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2778612.png)

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2778614.png)

![6-(3-Fluorophenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2778615.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2778619.png)